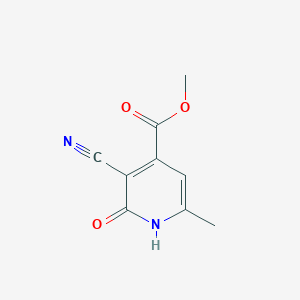

Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-3-6(9(13)14-2)7(4-10)8(12)11-5/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPAFDWANYPSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298436 | |

| Record name | methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18724-73-7 | |

| Record name | 18724-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is the human uridine phosphorylase-1 (hUP1) enzyme. This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in various cellular processes.

Mode of Action

This compound acts as an effective inhibitor of the hUP1 enzyme. By inhibiting this enzyme, it controls the cellular concentration of Urd. This interaction with its target leads to changes in the cellular processes involving Urd, such as RNA synthesis.

Biochemical Pathways

The compound affects the biochemical pathways involving Urd. By inhibiting the hUP1 enzyme, it increases the intracellular levels of Urd. This can lead to alterations in the downstream effects of the pathways involving Urd, such as RNA synthesis.

Result of Action

The result of the action of this compound is a decrease in the proliferation of HepG2 cells. This is primarily achieved through cell cycle arrest and senescence. The compound increases the intracellular levels of Urd and maintains a decrease in cell proliferation during chronic treatment.

Biochemical Analysis

Biochemical Properties

Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with human uridine phosphorylase-1 (hUP1), an enzyme that regulates the concentration of uridine within cells. Uridine is a pyrimidine nucleoside involved in RNA synthesis and other cellular processes. By inhibiting hUP1, this compound can modulate uridine levels, potentially influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes have been studied extensively. In particular, it has been shown to reduce the proliferation of HepG2 cells, a human liver cancer cell line. This reduction is primarily achieved through cell cycle arrest and the induction of cellular senescence. Additionally, the compound increases intracellular uridine levels, which may contribute to its antiproliferative effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting hUP1. This inhibition leads to an increase in intracellular uridine levels, which can affect RNA synthesis and other uridine-dependent processes. The compound’s ability to induce cell cycle arrest and senescence is likely related to these changes in uridine metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function can vary depending on the duration of exposure. Chronic treatment with the compound has been shown to maintain reduced cell proliferation over extended periods.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound can effectively inhibit cell proliferation without causing significant toxicity. At higher doses, toxic effects may be observed, including adverse impacts on liver function and overall health.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate uridine levels within cells. By inhibiting hUP1, the compound affects the metabolism of uridine, leading to changes in RNA synthesis and other uridine-dependent processes. This modulation of uridine metabolism is a key aspect of the compound’s biochemical activity.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help determine the compound’s localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects.

Biological Activity

Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 18724-73-7) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

- Molecular Formula : C₉H₈N₂O₃

- Molecular Weight : 192.17 g/mol

- IUPAC Name : Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylate

- Purity : 96% .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent antimicrobial properties .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |

| Escherichia coli | Varies | Bactericidal |

The compound also exhibited significant antibiofilm activity, outperforming standard antibiotics such as Ciprofloxacin in reducing biofilm formation .

2. Anticancer Activity

Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine derivatives have shown promising anticancer effects in various human cancer cell lines. For instance, studies indicated that these compounds could inhibit cellular proliferation in HeLa and A375 cell lines with IC50 values ranging from 12.27 to 31.64 µM for specific derivatives .

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 12.27 | Inhibition of proliferation |

| A375 | 31.64 | Inhibition of proliferation |

3. Enzyme Inhibition

The compound has been identified as a potent inhibitor of key enzymes involved in bacterial resistance mechanisms and cancer progression:

- DNA Gyrase Inhibition : IC50 values were found between 12.27–31.64 µM.

- Dihydrofolate Reductase (DHFR) Inhibition : IC50 values ranged from 0.52–2.67 µM, indicating strong potential for use in combination therapies against resistant pathogens .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine was tested against clinical isolates of Staphylococcus epidermidis. The study found that the compound significantly reduced biofilm formation by over 70%, suggesting its potential as a therapeutic agent in treating biofilm-associated infections.

Case Study 2: Anticancer Potential

A recent study involved the administration of methyl 3-cyano derivatives in mice models with induced tumors. The results showed a marked reduction in tumor size over four weeks of treatment compared to control groups, highlighting its potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related dihydropyridine derivatives highlights the influence of substituent positions and functional groups on physicochemical and pharmacological properties. Key analogues include:

Physicochemical and Spectroscopic Differences

- Solubility and Lipophilicity : The ethyl ester derivative (C₁₀H₁₀N₂O₃) exhibits higher lipophilicity (logP ≈ 1.8) compared to the methyl ester (logP ≈ 1.2) due to the longer alkyl chain .

- Spectroscopic Signatures :

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch appears at ~1715 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone). The phenyl-substituted analogue shows additional aromatic C-H stretches at ~3050 cm⁻¹ .

- ¹H NMR : The methyl group at position 6 in the target compound resonates at δ 2.4–2.6 ppm, whereas the cyclopentyl substituent in causes upfield shifts (δ 1.2–1.8 ppm) due to shielding effects.

Q & A

Q. What are the established synthetic routes for Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation reactions, typically under acidic or thermal conditions. For example, a high-yield (88%) method involves refluxing precursors in ethanol or dichlorobenzene with catalysts like AlCl₃ or H₂SO₄, followed by recrystallization . Key parameters for optimization include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve cyclization efficiency.

- Temperature : Reactions often require 378–398 K to achieve complete conversion .

- Purification : Recrystallization from ethanol or methylene chloride/hexane mixtures ensures purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- IR spectroscopy : Identifies functional groups, such as the C≡N stretch at 2221 cm⁻¹ and C=O stretch at 1746 cm⁻¹ .

- Mass spectrometry : The molecular ion peak at m/z 192 [M⁺] confirms the molecular weight, with fragmentation patterns (e.g., loss of OCH₃ at m/z 161) aiding structural validation .

- Elemental analysis : Matches calculated values (e.g., C 56.25%, H 4.20%, N 14.58%) to verify purity .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in substituent configurations .

Q. How should researchers handle and store this compound to ensure stability?

While direct stability data is limited, analogous dihydropyridine derivatives suggest:

- Storage : Under inert atmosphere at 253–298 K to prevent oxidation.

- Solubility : Prefers polar aprotic solvents (DMF, DMSO) for long-term stability.

Avoid prolonged exposure to light or moisture, as cyano and ester groups may hydrolyze .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of its synthesis?

The reaction proceeds via a Knoevenagel condensation followed by cyclization. Regioselectivity is governed by:

- Electronic effects : The electron-withdrawing cyano group directs nucleophilic attack to the 4-position.

- Steric factors : The 6-methyl group hinders alternative cyclization pathways, favoring the 1,2-dihydropyridine core . Computational studies (e.g., DFT) can model transition states to validate these factors.

Q. How can computational tools like SHELX or ORTEP-3 aid in structural analysis?

- SHELX : Refines crystallographic data, resolving ambiguities in bond angles and torsional strains. For example, C–H⋯π interactions in the crystal lattice can be mapped to predict packing efficiency .

- ORTEP-3 : Visualizes thermal ellipsoids and hydrogen-bonding networks, critical for understanding intermolecular interactions in solid-state studies .

Q. Are there contradictions in reported data (e.g., melting points, spectral peaks), and how should they be resolved?

Discrepancies may arise from:

- Polymorphism : Variations in crystal packing (e.g., centrosymmetric dimers vs. columns) can alter melting points .

- Impurity profiles : Unpurified samples may show shifted IR peaks (e.g., broader N–H stretches).

Resolution : Cross-validate using multiple techniques (e.g., DSC for melting behavior, GC-MS for purity) .

Q. What strategies can explore its potential biological activity, given structural analogs?

- Molecular docking : Target enzymes with pyridine-binding pockets (e.g., kinases, cytochrome P450) using the cyano group as a pharmacophore.

- SAR studies : Modify the 3-cyano or 6-methyl substituents to assess impact on bioactivity. Related compounds show promise as MAP kinase inhibitors .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.